(R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate

描述

Molecular Architecture and IUPAC Nomenclature

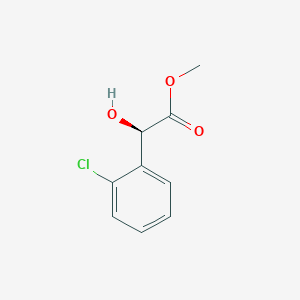

The molecular structure of this compound is characterized by a complex arrangement of functional groups that contribute to its distinctive chemical properties. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as methyl (2R)-2-(2-chlorophenyl)-2-hydroxyacetate. The molecular formula C9H9ClO3 indicates a molecular weight of 200.62 grams per mole, representing a relatively compact organic molecule with multiple stereochemical considerations.

The compound exhibits a characteristic ester functional group derived from the condensation reaction between 2-chloromandelic acid and methanol. The structural framework incorporates several key architectural elements including a 2-chlorophenyl aromatic ring system, a secondary alcohol functionality, and a methyl ester group. The presence of the chlorine substituent at the ortho position of the phenyl ring significantly influences both the electronic properties and steric environment of the molecule.

The simplified molecular input line entry system representation COC(=O)C@@HO provides a clear depiction of the stereochemical arrangement and connectivity pattern. This notation explicitly indicates the R-configuration at the stereogenic center through the @@H designation, which is fundamental to understanding the three-dimensional spatial arrangement of the molecule.

Table 1: Fundamental Molecular Properties of this compound

Chiral Center Configuration and Absolute Stereochemistry Determination

The stereochemical analysis of this compound reveals the presence of a single chiral center located at the carbon atom bearing both the hydroxyl group and the 2-chlorophenyl substituent. The absolute configuration of this stereogenic center has been definitively established as R through various analytical techniques including optical rotation measurements and X-ray crystallographic analysis.

Optical rotation studies provide crucial evidence for the absolute stereochemical assignment, with the compound exhibiting a specific rotation value of [α]20/D = -180 degrees when measured in chloroform solution at a concentration of 0.4 grams per 100 milliliters. This significant negative rotation value is characteristic of the R-enantiomer and provides a reliable method for distinguishing between the two possible enantiomeric forms.

The stereochemical descriptor (2R) in the International Union of Pure and Applied Chemistry name indicates that when the molecule is oriented according to the Cahn-Ingold-Prelog priority rules, the arrangement of substituents around the chiral center follows a clockwise sequence when viewed from the position opposite to the lowest priority group. In this case, the priority order is established as: chlorophenyl group > carboxylate ester > hydroxyl group > hydrogen atom.

The three-dimensional conformational analysis reveals that the R-configuration adopts a specific spatial arrangement that influences both the physical properties and biological activity of the compound. Computational studies and crystallographic data indicate that the hydroxyl group and the ester carbonyl adopt preferred orientations that minimize steric interactions while optimizing intramolecular and intermolecular hydrogen bonding opportunities.

Comparative Analysis of Enantiomeric and Diastereomeric Forms

The comparative examination of this compound with its corresponding S-enantiomer provides significant insights into the relationship between molecular structure and properties. The S-enantiomer, bearing the Chemical Abstracts Service number 32345-60-1, shares identical molecular formula and molecular weight but exhibits distinctly different optical and crystallographic properties.

The most pronounced difference between the enantiomeric pair lies in their optical rotation behavior. While the R-enantiomer displays a specific rotation of -180 degrees, the S-enantiomer exhibits an equal but opposite rotation value, demonstrating the fundamental principle of enantiomeric optical activity. This optical antipodal relationship serves as a primary method for enantiomeric differentiation and purity assessment in synthetic applications.

Crystallographic studies have revealed fascinating polymorphic behavior when both enantiomers are present in various stoichiometric ratios. Research has identified the existence of multiple solid-state forms including two polymorphic racemic compounds designated as Form α and Form β, as well as a conglomerate form termed Form γ. Form α represents the thermodynamically stable racemic compound that can be prepared through crystallization from nonpolar solvents such as toluene, while Form γ conglomerate formation occurs through freeze-drying processes.

The thermodynamic analysis of racemic compound formation demonstrates that the conglomerate Form γ exhibits slightly lower stability compared to the racemic compound Form α, with calculations of Gibbs free energy indicating a tendency for solid-solid phase transitions under specific conditions. The metastable racemic compound Form β has been observed exclusively as single crystals grown from methanol solutions, though bulk crystal preparation of this form remains challenging.

Table 2: Comparative Properties of Enantiomeric Forms

| Property | R-Enantiomer | S-Enantiomer |

|---|---|---|

| Chemical Abstracts Service Number | 32345-59-8 | 32345-60-1 |

| Specific Rotation [α]20/D | -180° (CHCl3) | +180° (CHCl3) |

| Melting Point | 34°C | 34°C |

| Crystalline Form | Multiple polymorphs | Multiple polymorphs |

| Thermodynamic Stability | Form α > Form γ > Form β | Form α > Form γ > Form β |

Crystal Structure Analysis and Hydrogen Bonding Networks

Detailed crystallographic analysis of this compound has provided comprehensive insights into its solid-state molecular organization and intermolecular interaction patterns. Single crystal X-ray diffraction studies reveal a complex network of non-covalent interactions that stabilize the crystal lattice and influence the physical properties of the compound.

The crystal structure is characterized by the formation of intermolecular hydrogen bonding networks involving the hydroxyl group as a hydrogen bond donor and various oxygen-containing functional groups as acceptors. These hydrogen bonding interactions create extended supramolecular assemblies that contribute significantly to the overall crystal stability and melting point characteristics.

A particularly noteworthy feature of the crystal structure is the presence of halogen bonding interactions involving the chlorine atom. Crystallographic analysis has identified a short intermolecular contact between the chlorine atom and an oxygen atom of an adjacent molecule, with a separation distance of 3.018 Angstroms. This halogen bond represents a significant stabilizing interaction that influences both the crystal packing arrangement and the overall thermodynamic stability of the solid phase.

The molecular packing arrangement exhibits specific orientational preferences that optimize the balance between attractive intermolecular forces and steric repulsion. The aromatic rings adopt parallel or offset parallel arrangements that facilitate π-π stacking interactions, while the ester carbonyl groups participate in dipole-dipole interactions that further stabilize the crystal lattice.

Additional stabilization is provided through carbon-hydrogen to oxygen weak hydrogen bonding interactions that create a three-dimensional network of intermolecular contacts. These secondary interactions, while individually weak, collectively contribute to the overall cohesive energy of the crystal structure and influence properties such as solubility, volatility, and mechanical stability.

The crystallographic data also reveals conformational preferences within the individual molecules, with the hydroxyl group and ester carbonyl adopting specific dihedral angles that minimize intramolecular strain while optimizing intermolecular interaction geometry. These conformational features are crucial for understanding the relationship between molecular structure and macroscopic properties, particularly in the context of pharmaceutical applications where precise molecular recognition is essential for biological activity.

属性

IUPAC Name |

methyl (2R)-2-(2-chlorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8,11H,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPGBVQQIQSQED-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472833 | |

| Record name | (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32345-59-8 | |

| Record name | Methyl (αR)-2-chloro-α-hydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32345-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 2-chloro-α-hydroxy-, methyl ester, (αR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis from Methyl 2-(2-chlorophenyl)-2-oxoacetate via N-Heterocyclic Carbene (NHC)-Mediated Reduction

One prominent method involves the stereoselective reduction of methyl 2-(2-chlorophenyl)-2-oxoacetate to (R)-methyl 2-(2-chlorophenyl)-2-hydroxyacetate using NHC catalysis.

- Reaction conditions:

- Reagents: Imidazolium salt (NHC precursor), benzaldehyde, triethylamine, methanol

- Temperature: 25 °C

- Time: 5 hours

- Atmosphere: Nitrogen (inert)

- Procedure:

The imidazolium salt and benzaldehyde are mixed in methanol, followed by addition of triethylamine and methyl 2-(2-chlorophenyl)-2-oxoacetate. The mixture is stirred under nitrogen until benzaldehyde consumption is complete, monitored by TLC. The product is purified by flash chromatography. - Yield and purity:

- Yield: Approximately 95%

- Product: this compound as a stereoselective product

- Mechanism:

The NHC catalyst facilitates a Cannizzaro-type reduction of the α-keto ester to the corresponding α-hydroxy ester with high regio- and stereoselectivity.

| Parameter | Details |

|---|---|

| Starting material | Methyl 2-(2-chlorophenyl)-2-oxoacetate |

| Catalyst | NHC (imidazolium salt) |

| Base | Triethylamine |

| Solvent | Methanol |

| Temperature | 25 °C |

| Reaction time | 5 hours |

| Atmosphere | Nitrogen (inert) |

| Yield | 95% |

This method is advantageous for its mild conditions and high enantioselectivity.

Continuous Flow Synthesis via Diazo Transfer and Rhodium-Catalyzed O–H Insertion

A modern approach utilizes continuous flow chemistry to generate this compound in a telescoped process involving diazo transfer and rhodium-catalyzed O–H insertion.

- Key steps:

- Generation of tosyl azide in situ using an azide resin in acetonitrile under water-free conditions.

- Diazo transfer to methyl 2-(2-chlorophenyl)acetate forming α-diazo aryl acetate intermediate.

- Rhodium acetate-catalyzed O–H insertion converting the diazo compound to the α-hydroxy ester.

- Reaction conditions:

- Solvent: Acetonitrile

- Temperature: Approximately 35 °C

- Residence time: 35–66 minutes in flow coils

- Catalyst concentration: 0.001 M rhodium acetate

- Yield and efficiency:

- Overall yield: 52% for the α-hydroxy ester

- Diazo transfer efficiency: 64%

- O–H insertion nearly quantitative when telescoped with diazo transfer

- Advantages:

- Avoids isolation and handling of hazardous intermediates (tosyl azide, diazo esters)

- Safer and cleaner process compared to batch methods

- Potential for scale-up with reduced thermal exposure

- Mechanistic insight:

The process benefits from the use of azide resin to generate tosyl azide safely and efficiently, which then transfers the diazo group to the aryl acetate. The rhodium catalyst facilitates insertion of the O–H bond to form the hydroxy ester stereoselectively.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Tosyl azide generation | Dowex azide resin, tosyl chloride, acetonitrile | In situ tosyl azide stream |

| Diazo transfer | α-aryl acetate, DBU base, acetonitrile | α-Diazo aryl acetate (64%) |

| O–H insertion | Rhodium acetate catalyst, acetonitrile, 35 °C | α-Hydroxy ester (52% overall) |

This flow chemistry method represents a significant advance in the efficient and safe production of this compound.

Sulfonyloxy Derivative Route via Reaction with Sulfonyl Chlorides

Another preparative strategy involves the transformation of this compound into sulfonyloxy derivatives by reaction with sulfonyl chlorides or anhydrides. These intermediates are important for further synthetic applications, including Clopidogrel synthesis.

- Reaction conditions:

- Solvent: Dichloromethane

- Base: Triethylamine and 4,4-dimethylaminopyridine (DMAP) as catalyst

- Temperature: Room temperature

- Time: Several hours (e.g., 3 hours)

- Procedure:

The hydroxy ester is reacted with sulfonyl chlorides such as 3-nitrobenzenesulfonyl chloride in the presence of triethylamine and DMAP. The reaction mixture is quenched with water and acid washes, followed by drying and purification. - Yield:

- Typically good yields, depending on sulfonyl chloride used

- Structural features:

- The resulting sulfonyloxy esters exhibit intermolecular halogen bonding and C–H···O interactions stabilizing their crystal structures.

- Applications:

- These sulfonyloxy derivatives serve as key intermediates in the synthesis of Clopidogrel and related compounds.

| Parameter | Details |

|---|---|

| Starting material | This compound |

| Reagents | Sulfonyl chlorides (e.g., 3-nitrobenzenesulfonyl chloride) |

| Base | Triethylamine, DMAP |

| Solvent | Dichloromethane |

| Temperature | Room temperature |

| Reaction time | ~3 hours |

| Yield | High (varies with sulfonyl chloride) |

This method is well-documented and widely used for preparing functionalized derivatives for pharmaceutical synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| NHC-mediated reduction of ketoester | Imidazolium salt, benzaldehyde, triethylamine, MeOH, 25 °C, 5 h | ~95 | Mild, stereoselective | High enantioselectivity |

| Continuous flow diazo transfer + O–H insertion | Tosyl azide (in situ), Dowex azide resin, rhodium acetate, acetonitrile, 35 °C | 52 (overall) | Safe, telescoped, scalable | Avoids isolation of hazardous intermediates |

| Sulfonyloxy derivative formation | Sulfonyl chlorides, triethylamine, DMAP, DCM, RT, 3 h | High | Versatile intermediates | Used in Clopidogrel synthesis |

化学反应分析

Types of Reactions

®-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions

Major Products

Oxidation: Formation of ®-2-(2-chlorophenyl)-2-oxoacetic acid.

Reduction: Formation of ®-2-(2-chlorophenyl)-2-hydroxyethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used

科学研究应用

Pharmaceutical Synthesis

1.1 Clopidogrel Synthesis

One of the primary applications of (R)-methyl 2-(2-chlorophenyl)-2-hydroxyacetate is as an intermediate in the synthesis of Clopidogrel, an antiplatelet drug widely used for the prevention of strokes and heart attacks. The compound reacts with 3-nitrobenzenesulfonyl chloride to form a sulfonyloxy derivative, which is a crucial step in producing Clopidogrel .

Case Study: Synthesis Pathway

- Starting Material : this compound

- Reagent : 3-nitrobenzenesulfonyl chloride

- Conditions : Reaction occurs in dichloromethane with triethylamine as a base.

- Yield : High yield of the sulfonyloxy derivative suitable for further transformations into Clopidogrel.

Structure-Activity Relationship Studies

Research has shown that modifications to the structure of this compound can lead to improved pharmacokinetic properties. For instance, deuteration of the compound has been explored to enhance its metabolic characteristics and efficacy as an antiplatelet agent .

Table 1: Pharmacokinetic Comparison

| Compound | Cmax (ng/L) | AUC0–24 (ng·h/L) | Vd (L/Kg) | t1/2 (h) |

|---|---|---|---|---|

| Clopidogrel | 386.0 ± 67.9 | 1166.5 ± 207.6 | 47.2 ± 8.3 | 2.39 ± 0.24 |

| Deuterated Clopidogrel | 459.5 ± 65.5 | 1346.4 ± 238.9 | 40.5 ± 6.8 | 2.63 ± 0.14 |

This table illustrates the enhanced pharmacokinetic profile of deuterated derivatives compared to standard Clopidogrel, indicating potential improvements in therapeutic outcomes.

Chemical Properties and Safety

This compound has specific chemical properties that influence its handling and application in laboratories and industry:

作用机制

The mechanism of action of ®-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxyl and ester groups in the compound allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

相似化合物的比较

Positional Isomers: Chlorophenyl Substitution

- Methyl 2-(3-chlorophenyl)-2-hydroxyacetate (CAS 13305-18-5): Differs in the chlorine position (3-chlorophenyl vs. 2-chlorophenyl). Used in diverse pharmaceutical intermediates but lacks direct association with Clopidogrel synthesis .

Functional Group Modifications

- Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (CAS 141109-13-9): Replaces the hydroxyl group with an amino group. The amino derivative serves as a precursor for chiral ligands or protease inhibitors but requires additional steps for biological activation . Higher solubility in polar solvents due to the hydrochloride salt .

- Methyl 2-phenylacetoacetate (CAS 16648-44-5): Contains a ketone group instead of a hydroxyl. The α-ketoester is more reactive in nucleophilic additions and enolate chemistry, making it useful in synthesizing amphetamines .

Deuterated Analogs

Sulfonyloxy Derivatives

- (R)-Methyl 2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate :

Pharmacological and Metabolic Comparisons

Physicochemical Properties

生物活性

(R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate is an organic compound with significant potential in medicinal chemistry due to its biological activity. This article explores its interactions with biological systems, synthesis pathways, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₉ClO₃

- Molecular Weight : 200.62 g/mol

- Appearance : White or colorless solid, soluble in organic solvents

- Chirality : Contains a chiral center, which is crucial for its biological activity.

The compound features a chlorophenyl group, which enhances its chemical reactivity and biological interactions. Its structure is similar to naturally occurring compounds like mandelic acid, suggesting possible interactions with biological systems .

The specific biological mechanisms of this compound are not fully elucidated. However, it has been shown to interact with various enzymes and receptors, influencing critical biological pathways:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic processes.

- Receptor Modulation : It potentially modulates receptor activity, which could lead to therapeutic effects in various conditions .

Synthesis and Derivatives

Several synthesis methods have been reported for this compound, highlighting its versatility in organic synthesis. Notably, it serves as a precursor for more complex biologically active molecules, including the antiplatelet drug Clopidogrel .

Synthesis Methods Table

| Synthesis Method | Yield | Key Features |

|---|---|---|

| Rhodium-mediated O–H insertion | 85% | Efficient method for generating hydroxy esters |

| Enantioselective palladium-catalyzed reactions | High ee | Useful for synthesizing chiral intermediates |

Biological Activity and Case Studies

- Clopidogrel Synthesis : this compound is utilized in the synthesis of Clopidogrel, an important drug for preventing strokes and heart attacks. Its role as an intermediate demonstrates its significance in pharmacology .

- Pharmacokinetics : Research indicates that variations in the metabolism of this compound can lead to differences in therapeutic outcomes among patients. For example, poor metabolizers of CYP2C19 exhibit reduced efficacy of Clopidogrel due to lower levels of active metabolites derived from this compound .

- Enantiomeric Studies : The enantiomer (S)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate displays different biological activities compared to its (R) counterpart, emphasizing the importance of stereochemistry in drug design .

常见问题

Q. What are the primary synthetic routes for (R)-Methyl 2-(2-chlorophenyl)-2-hydroxyacetate?

The compound is synthesized via esterification of (R)-2-(2-chlorophenyl)-2-hydroxyacetic acid using methanol under acidic conditions. Advanced derivatives, such as sulfonyloxy intermediates, are prepared by reacting the hydroxy group with sulfonyl chlorides (e.g., 3-nitrobenzenesulfonyl chloride) in dichloromethane with triethylamine as a base . Key steps include:

Q. How is the stereochemical integrity of the (R)-enantiomer maintained during synthesis?

Racemization can occur during purification due to the acidic α-proton adjacent to the ester group. To minimize this:

- Use mild chromatography conditions (neutral silica, low-polarity solvents).

- Avoid prolonged exposure to basic or acidic environments.

- Monitor enantiomeric purity via chiral HPLC or polarimetry .

Q. What spectroscopic methods are critical for characterizing this compound?

- ¹H NMR : Key peaks include δ 6.394 (s, 1H, -OH), 3.765 (s, 3H, -OCH₃), and aromatic signals at δ 7.3–7.7 .

- X-ray crystallography : Confirms absolute configuration and intermolecular interactions (e.g., Cl⋯O halogen bonds at 3.018 Å) .

- IR spectroscopy : Hydroxy (3300–3500 cm⁻¹) and ester (1700–1750 cm⁻¹) stretches .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence reactivity and biological interactions?

Comparative studies with analogs (e.g., 3,4-dichloro or 4-fluoro derivatives) reveal:

- Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, affecting ester hydrolysis rates.

- Substitution patterns (ortho vs. para) alter steric hindrance and binding to biological targets like enzymes or receptors . Example : The 2-chlorophenyl group in this compound improves metabolic stability compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reaction yields or enantiomeric excess (ee)?

Discrepancies in ee (e.g., 31% vs. theoretical >99%) may arise from:

Q. How can computational methods predict the compound’s crystal packing and stability?

Density Functional Theory (DFT) simulations model intermolecular interactions, such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。